(3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride
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Overview
Description
(3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by its specific stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-phenylbutanoic acid and N-methylamine.
Amidation Reaction: The carboxylic acid group of 4-phenylbutanoic acid is converted to an amide using N-methylamine under controlled conditions.
Chiral Resolution: The resulting amide is subjected to chiral resolution to obtain the desired (3S) stereoisomer.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amide with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
(3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-3-Phenylisoserine hydrochloride
- (1R,3S)-3-Aminocyclopentanol hydrochloride
Uniqueness
(3S)-3-amino-N-methyl-4-phenylbutanamide hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C11H17ClN2O |
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Molecular Weight |
228.72 g/mol |
IUPAC Name |
(3S)-3-amino-N-methyl-4-phenylbutanamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-13-11(14)8-10(12)7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3,(H,13,14);1H/t10-;/m0./s1 |
InChI Key |
NAYXHUOUKPLKEW-PPHPATTJSA-N |
Isomeric SMILES |
CNC(=O)C[C@H](CC1=CC=CC=C1)N.Cl |
Canonical SMILES |
CNC(=O)CC(CC1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
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